![molecular formula C18H14N4S B13110363 [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl- CAS No. 165684-71-9](/img/structure/B13110363.png)
[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One common method involves the condensation of 4-alkyl-3,5-diamino-1,2,4-triazoles with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazolopyrimidine ring system .
Another efficient method is the one-pot synthesis using a dicationic molten salt as a catalyst. This method offers high yields and environmentally friendly conditions, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the one-pot synthesis method using dicationic molten salts is preferred due to its high efficiency and scalability. The reaction is typically carried out in a solvent-free environment or using ethanol as a green solvent. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Nitrated or halogenated triazolopyrimidine derivatives.
Scientific Research Applications
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells.
Pathways Involved: The inhibition of cAMP phosphodiesterase results in vasodilation and anti-inflammatory effects.
Comparison with Similar Compounds
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives:
Similar Compounds: 2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine, 2-(Methylthio)-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine.
Uniqueness: The presence of the methylthio group and the specific substitution pattern on the aromatic rings make 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine unique in terms of its chemical reactivity and biological activity.
Properties
CAS No. |
165684-71-9 |
|---|---|
Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14N4S/c1-23-18-20-17-19-15(13-8-4-2-5-9-13)12-16(22(17)21-18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
QZHOHUNTQUNLLN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


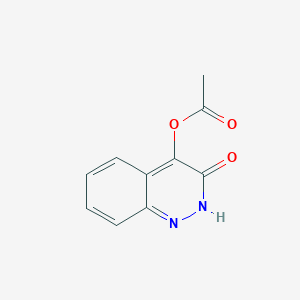
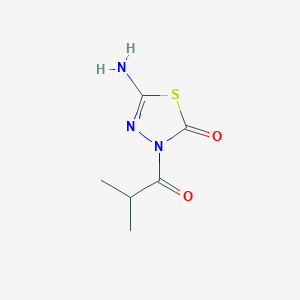
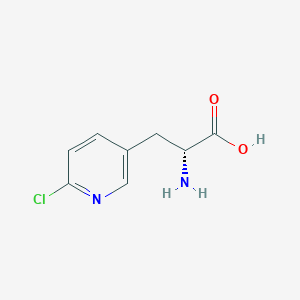
![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)


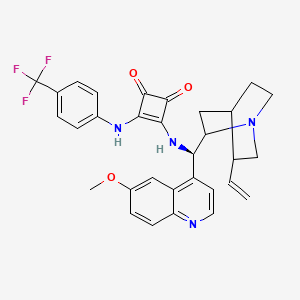
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
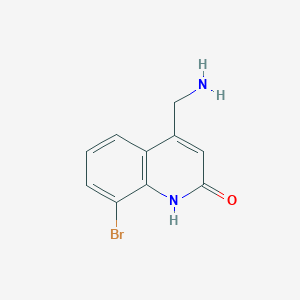
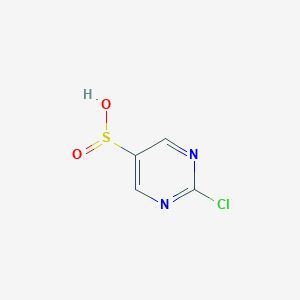
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)

![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
